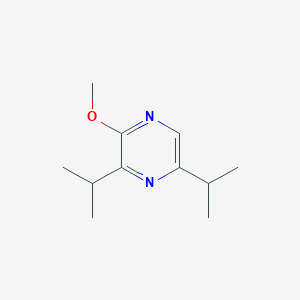
2-Methoxy-3,5-di(propan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3,5-di(propan-2-yl)pyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their distinctive odors and are often found in nature, particularly in plants and microorganisms. Methoxypyrazines are significant in various fields, including flavor and fragrance industries, due to their potent aroma characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-di(propan-2-yl)pyrazine typically involves the condensation of appropriate amides with glyoxal, followed by methylation. One common method includes the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-di(propan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized methoxypyrazines, while substitution reactions can produce a variety of substituted pyrazines .
Scientific Research Applications
2-Methoxy-3,5-di(propan-2-yl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Methoxypyrazines, including this compound, are studied for their role in plant-microbe interactions and their ecological significance.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5-di(propan-2-yl)pyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its interactions with other biological molecules are being studied to understand its broader biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(propan-2-yl)pyrazine: Similar in structure but with one less isopropyl group.
3-Isobutyl-2-methoxypyrazine: Known for its green bell pepper aroma, commonly found in certain wines.
2-Methoxy-3-methylpyrazine: Another methoxypyrazine with a different alkyl group
Uniqueness
2-Methoxy-3,5-di(propan-2-yl)pyrazine is unique due to its specific structure, which imparts distinct olfactory properties. Its dual isopropyl groups contribute to its unique aroma profile, making it valuable in flavor and fragrance applications .
Properties
CAS No. |
499207-89-5 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methoxy-3,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-7(2)9-6-12-11(14-5)10(13-9)8(3)4/h6-8H,1-5H3 |
InChI Key |
JNJUXSPMNCCWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















